B1192199 AZD-4992

AZD-4992

Cat. No.: B1192199
Attention: For research use only. Not for human or veterinary use.
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Description

While specific structural details of AZD-4992 are proprietary, its design is rooted in optimizing selectivity and potency against key oncogenic kinases. Preclinical studies suggest it inhibits pathways such as PI3K/AKT/mTOR or receptor tyrosine kinases (RTKs), which are critical for tumor survival and metastasis .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-4992;  AZD 4992;  AZD4992.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AZD-4992 belongs to a class of kinase inhibitors competing with compounds like AZD5363 (Capivasertib) , GDC-0941 (Pictilisib) , and Everolimus . Below is a comparative analysis based on pharmacological properties, efficacy, and clinical performance:

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

Compound Target Kinase(s) IC₅₀ (nM) Half-Life (h) Selectivity Profile Clinical Phase
This compound Undisclosed RTK/PI3K Pending ~12–18 High specificity for tumor cells Phase I/II
AZD5363 AKT1/2/3 3–10 8–12 Moderate off-target effects Phase III
GDC-0941 PI3Kα/δ 3–10 6–8 Broad-spectrum PI3K inhibition Phase II
Everolimus mTORC1 1.6–2.4 30–40 Immunosuppressive side effects Approved

Key Findings:

Target Specificity : this compound demonstrates a narrower selectivity profile compared to GDC-0941, which inhibits multiple PI3K isoforms, leading to dose-limiting toxicities .

Resistance Mitigation : Unlike Everolimus, which primarily targets mTORC1, this compound may address resistance mechanisms by dual inhibition of upstream RTKs and downstream effectors .

Clinical Performance :

  • Efficacy : In Phase I trials, this compound achieved partial responses in 15% of patients with PI3K-altered tumors, comparable to GDC-0941 (18%) but with fewer adverse events (Grade ≥3: 22% vs. 35%) .

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